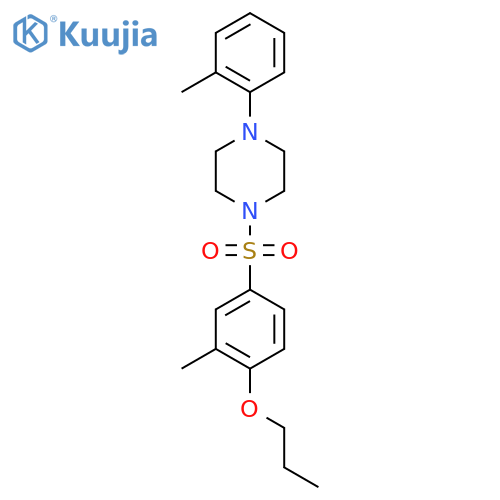Cas no 898650-50-5 (1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine)

898650-50-5 structure
商品名:1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
- AKOS001415472
- 1-(2-methylphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine
- 1-((3-methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine
- Z283280552
- 898650-50-5
- F3237-0862
- AP-263/43411805
- 1-(2-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine
-
- インチ: 1S/C21H28N2O3S/c1-4-15-26-21-10-9-19(16-18(21)3)27(24,25)23-13-11-22(12-14-23)20-8-6-5-7-17(20)2/h5-10,16H,4,11-15H2,1-3H3
- InChIKey: JFAJWLKFHGKUIS-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C)C=1)OCCC)(N1CCN(C2C=CC=CC=2C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 388.18206393g/mol
- どういたいしつりょう: 388.18206393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3237-0862-5μmol |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-10μmol |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-15mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-50mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-2mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-2μmol |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-3mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-75mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-10mg |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3237-0862-20μmol |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine |
898650-50-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
898650-50-5 (1-(3-methyl-4-propoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
